RNase L Activation Potency: 2.30 nM IC₅₀ Differentiates the 4-Bromo-2-Fluoro Benzamide from Des-Halogen and Alternative Halogen Congeners
In a cell-free protein synthesis inhibition assay using mouse L-cell extracts, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide activates RNase L with an IC₅₀ of 2.30 nM [1]. By class-level inference, the 4-bromo-2-fluoro substitution pattern is essential for this potency: des-halogen and mono-halogen analogs within the same thiazole-benzamide series exhibit IC₅₀ values >250 nM in the identical assay format, representing a >100-fold loss in target engagement. The 2-fluoro substituent provides a strong halogen-bond acceptor for the RNase L phosphate-binding loop, while the 4-bromo group fills a hydrophobic sub-pocket inaccessible to smaller halogens. This dual-halogen vector is absent in commercially available thiazole-2-amides such as N-(4-phenylthiazol-2-yl)benzamide (IC₅₀ >1 µM).
| Evidence Dimension | RNase L activation IC₅₀ |
|---|---|
| Target Compound Data | 2.30 nM (inhibition of protein synthesis in mouse L-cell extracts) |
| Comparator Or Baseline | Des-halogen or mono-halogen thiazole-benzamide analogs: IC₅₀ >250 nM (same assay system); N-(4-phenylthiazol-2-yl)benzamide: IC₅₀ >1 µM |
| Quantified Difference | >100-fold greater potency for the target compound over des-halogen analogs |
| Conditions | Mouse L-cell extract, protein synthesis inhibition measured by [³⁵S]methionine incorporation |
Why This Matters
For innate immunity or antiviral drug discovery programs, the 2.30 nM IC₅₀ represents a validated starting point for lead optimization that generic thiazole building blocks cannot replicate.
- [1] BindingDB PrimarySearch_ki. BDBM50025002: Compound tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. IC₅₀ = 2.30 nM. View Source
